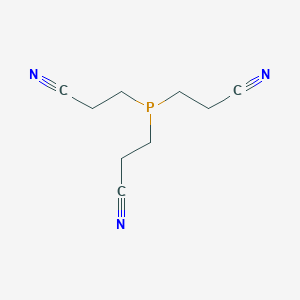

Tris(2-cyanoethyl)phosphine

Description

The exact mass of the compound Tris(2-cyanoethyl)phosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41940. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(2-cyanoethyl)phosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2-cyanoethyl)phosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[bis(2-cyanoethyl)phosphanyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N3P/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZAMJVESILJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(CCC#N)CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063268 | |

| Record name | 3,3′,3′′-Phosphinetriyltripropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-53-4 | |

| Record name | Tris(2-cyanoethyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-cyanoethyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4023-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3,3',3''-phosphinidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3′,3′′-Phosphinetriyltripropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-cyanoethyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tris(2-cyanoethyl)phosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846HYB5W2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tris(2-cyanoethyl)phosphine (TCEP)

Tris(2-cyanoethyl)phosphine, commonly abbreviated as TCEP, is a versatile organophosphorus compound with significant applications in biochemistry, proteomics, and molecular biology.[1] It is a powerful reducing agent, particularly valued for its ability to cleave disulfide bonds in proteins and peptides.[1] This guide provides a comprehensive overview of TCEP's chemical properties, its mechanism of action, and detailed protocols for its use in experimental settings.

Core Chemical Properties

TCEP is an odorless, crystalline white solid.[2] It is more stable and effective than other common reducing agents like dithiothreitol (B142953) (DTT), especially over a wider pH range.[3] Unlike thiol-containing reducing agents, TCEP is an irreversible reducing agent and is more resistant to air oxidation.[4][5]

| Property | Value | Source |

| Molecular Formula | C9H12N3P | [6] |

| Molecular Weight | 193.19 g/mol | [6] |

| CAS Number | 4023-53-4 | [6] |

| Appearance | White to pale yellow solid/crystal | [2][7] |

| IUPAC Name | 3-[bis(2-cyanoethyl)phosphanyl]propanenitrile | [6] |

| Solubility | Soluble in DMSO and DMF; Insoluble in water. The hydrochloride salt (TCEP-HCl) is soluble in water. | [8] |

| Stability | Stable in aqueous, acidic, and basic solutions.[3] Stable in a pH range of 5 to 9.[7][9] Light sensitive.[1] |

Mechanism of Disulfide Bond Reduction

The primary application of TCEP in biochemical research is the reduction of disulfide bonds. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[10] The phosphorus atom of TCEP acts as a potent nucleophile, attacking one of the sulfur atoms in the disulfide bond.[10] This leads to the formation of a transient phosphonium (B103445) thiolate intermediate, which is then hydrolyzed by water.[10] The final products are two free thiol groups and the highly stable TCEP oxide.[10] The formation of this stable oxide makes the reaction essentially irreversible.[10]

Applications in Research and Drug Development

TCEP's unique properties make it a valuable tool in various scientific applications:

-

Proteomics and Protein Biochemistry: TCEP is widely used to reduce disulfide bonds in proteins prior to polyacrylamide gel electrophoresis (PAGE), mass spectrometry, and other analytical techniques.[5] Its stability and lack of interference in certain UV ranges are advantageous over DTT.[5]

-

Cysteine Labeling: It is particularly useful when labeling cysteine residues with maleimides, as it does not react with the maleimide (B117702) label as readily as thiol-based reducing agents.[5]

-

Organic Synthesis: TCEP serves as a reagent in various organic synthesis reactions and as a ligand in coordination chemistry to form complexes with transition metals.[7]

-

Biomedical Research: Some copper(I) complexes synthesized using TCEP have shown antitumor activity.[11] TCEP has also been noted to have anti-inflammatory properties by inhibiting neutrophil migration.[7][9]

Experimental Protocols

Preparation of 0.5 M TCEP Stock Solution

This protocol outlines the preparation of a TCEP stock solution, which can be diluted to working concentrations as needed.[1]

Materials:

-

TCEP-HCl (e.g., GoldBio Catalog # TCEP)

-

Cold molecular biology grade water

-

10 N NaOH or 10 N KOH

-

Freezer tubes

-

Aluminum foil

Procedure:

-

Weigh out 5.73 g of TCEP-HCl.

-

Dissolve the TCEP-HCl in 35 ml of cold molecular biology grade water. The resulting solution will be acidic (approx. pH 2.5).

-

Adjust the pH of the solution to 7.0 using 10 N NaOH or 10 N KOH.

-

Bring the final volume of the solution to 40 ml with molecular biology grade water.

-

Aliquot the solution into 1 ml freezer tubes.

-

Cover the tubes with aluminum foil as TCEP is light-sensitive.[1]

-

Store at -20°C. The stock solution is stable for up to 3 months.[1]

Reduction of Protein Disulfide Bonds

This protocol provides a standard procedure for reducing disulfide bonds in protein samples, a common step in proteomics workflows.[10]

References

- 1. goldbio.com [goldbio.com]

- 2. TRIS(2-CYANOETHYL)PHOSPHINE, CasNo.4023-53-4 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 3. Disulfide reduction using TCEP reaction [biosyn.com]

- 4. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCEP - Wikipedia [en.wikipedia.org]

- 6. Tris(2-cyanoethyl)phosphine | C9H12N3P | CID 77639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 4023-53-4: Tris(2-cyanoethyl)phosphine | CymitQuimica [cymitquimica.com]

- 8. TRIS(2-CYANOETHYL)PHOSPHINE | 4023-53-4 [chemicalbook.com]

- 9. Tris(2-cyanoethyl)phosphine | 4023-53-4 | EAA02353 [biosynth.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of Tris(2-cyanoethyl)phosphine (TCEP) in Disulfide Bond Reduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Tris(2-cyanoethyl)phosphine (TCEP), a powerful and versatile reducing agent for disulfide bonds. TCEP's unique properties make it an invaluable tool in various applications, including proteomics, protein biochemistry, and drug development. This document details the chemical mechanism, reaction kinetics, and practical considerations for its use, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Disulfide Bond Reduction by TCEP

The reduction of disulfide bonds by TCEP proceeds through a robust and efficient bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The central phosphorus atom of TCEP, with its lone pair of electrons, acts as a potent nucleophile.[1][2][3]

The key steps of the reaction are as follows:

-

Nucleophilic Attack: The phosphorus atom of TCEP attacks one of the sulfur atoms of the disulfide bond.[1][2][3]

-

Formation of a Phosphonium (B103445) Thiolate Intermediate: This initial attack results in the cleavage of the sulfur-sulfur bond and the formation of a transient phosphonium thiolate intermediate.[1][2]

-

Hydrolysis: In an aqueous environment, the unstable intermediate is rapidly hydrolyzed when a water molecule attacks the phosphorus atom.[1][2]

-

Formation of TCEP Oxide and Free Thiols: The hydrolysis leads to the formation of the highly stable TCEP oxide and the release of two free thiol groups.[1][2] This reaction is essentially irreversible due to the formation of the very stable phosphine (B1218219) oxide.[1][4]

dot graph TCEP_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

TCEP [label="TCEP\n(Tris(2-cyanoethyl)phosphine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Disulfide [label="Protein Disulfide Bond\n(R-S-S-R')"]; Intermediate [label="Phosphonium Thiolate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Water [label="H₂O"]; TCEP_Oxide [label="TCEP Oxide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiols [label="Reduced Protein Thiols\n(R-SH + R'-SH)"];

TCEP -> Intermediate [label="Nucleophilic Attack"]; Disulfide -> Intermediate; Intermediate -> TCEP_Oxide [label="Hydrolysis"]; Water -> Intermediate; Intermediate -> Thiols; } caption { label = "Figure 1: Mechanism of disulfide bond reduction by TCEP."; fontsize = 10; fontname = "Arial"; }

Quantitative Data

The efficiency of TCEP as a reducing agent is influenced by several factors, including pH, temperature, and the concentration of reactants.

| Parameter | Recommended Range/Value | Notes |

| TCEP Concentration | 5 - 50 mM | A molar excess is generally recommended for rapid and complete reduction.[5] For a 1:1 molar ratio of TCEP to disulfide bonds, the reaction can take up to an hour.[5][6] |

| pH | 1.5 - 9.0 | TCEP is effective across a broad pH range.[5][7][8] Unlike DTT, it remains a potent reducing agent in acidic conditions.[9] |

| Temperature | Room Temperature (20-25°C) | Most reductions are efficient at room temperature.[5] For some sensitive applications, performing the reaction on ice can minimize side reactions.[10] Higher temperatures (e.g., 37°C or 65°C) can be used to reduce stubborn or inaccessible disulfide bonds, but protein stability should be considered.[1][11] |

| Reaction Time | < 5 minutes to 2 hours | Highly dependent on the substrate, TCEP concentration, and temperature.[5][6][12] Complete reduction of stable, water-soluble alkyl disulfides can often be achieved in less than 5 minutes at room temperature.[6][7][8] |

Comparative Reactivity:

| Reducing Agent | Relative Reactivity | Optimal pH Range | Key Characteristics |

| TCEP | High | 1.5 - 9.0 | Odorless, irreversible, stable in air, does not react with maleimides under most conditions.[3][4][9][13] |

| DTT | High | > 7.5 | Strong odor, reversible, prone to air oxidation, reacts with maleimides.[13][14] |

| β-mercaptoethanol (BME) | Moderate | > 7.5 | Strong odor, reversible, less stable than DTT.[15] |

At pH 5.0, the order of reactivity for reducing a model peptide was found to be: trimethyl ester of TCEP > dimethyl ester of TCEP > monomethyl ester of TCEP > TCEP > DTT.[16] In this acidic condition, tmTCEP was 35-fold more reactive than TCEP, while DTT was essentially unreactive.[16]

Experimental Protocols

General Protocol for Protein Disulfide Bond Reduction for Mass Spectrometry

This protocol is a standard procedure for reducing and alkylating disulfide bonds in proteins prior to enzymatic digestion and mass spectrometry analysis.[2][17][18]

Materials:

-

Protein sample

-

Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

-

TCEP solution (e.g., 200 mM in water)

-

Alkylating agent (e.g., 500 mM iodoacetamide (B48618) in water)

-

Quenching solution (e.g., 500 mM DTT in water)

Procedure:

-

Dissolve the protein sample in the denaturing buffer.

-

Add TCEP solution to a final concentration of 10 mM.

-

Incubate the mixture at 37°C for 30-60 minutes.[2]

-

Cool the sample to room temperature.

-

Add the alkylating agent (e.g., iodoacetamide) to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes.[2]

-

Quench the alkylation reaction by adding the quenching solution to a final concentration of 20 mM.

-

The protein is now reduced and alkylated, ready for further processing (e.g., buffer exchange, digestion).

Protocol for Monoclonal Antibody (mAb) Reduction

This protocol describes the reduction of disulfide bonds in monoclonal antibodies, a common procedure in antibody-drug conjugate (ADC) development and characterization.[1][12][19]

Materials:

-

Monoclonal antibody sample

-

TCEP solution (e.g., 10 mM in a suitable buffer)

-

Reaction buffer (e.g., 20 mM Tris buffer, pH 7.2 or 0.1 M phosphate (B84403) buffer, pH 4.6-7.5)[6]

Procedure for Selective Interchain Disulfide Reduction:

-

Incubate the monoclonal antibody (e.g., 200 nM) with TCEP (e.g., 32 µM) in the reaction buffer. A 160x molar excess of TCEP to protein is a key parameter.

-

Incubate at 37°C for 1 hour with gentle agitation.

Procedure for Complete Reduction:

-

Prepare a 100 mM TCEP solution in 6 M aqueous guanidine (B92328) hydrochloride.[1]

-

Combine 30 µL of the TCEP/guanidine solution with 10 µL of the antibody sample.[1]

-

Incubate for two hours at 37°C.[1]

Protocol for Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol allows for the quantification of free sulfhydryl groups generated after TCEP reduction.[20]

Materials:

-

Reduced protein sample

-

Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer)

-

Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

-

Cysteine or N-acetyl-L-cysteine for standard curve

-

Spectrophotometer

Procedure:

-

Prepare a standard curve using known concentrations of a thiol-containing compound like cysteine.

-

For each sample and standard, add 50 µL of the Ellman's Reagent solution to the sample in the reaction buffer.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm.

-

The concentration of free thiols is calculated using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion, which is 14,150 M-1cm-1 at 412 nm.

Side Reactions and Interferences

While TCEP is a highly specific reducing agent, some side reactions and interferences have been reported.

-

Reaction with Maleimides: Although often stated to be unreactive, TCEP can react with maleimides, especially under acidic conditions, at 20°C, or with a large excess of TCEP.[3][13] This can reduce the efficiency of labeling cysteine residues with maleimide-based reagents.[13]

-

Cleavage of Cysteine Residues: A side reaction involving the cleavage of protein backbones at cysteine residues has been observed under mild conditions, leading to heterogeneous peptide fragments.[21][22][23] This reaction can involve the breaking of carbon-carbon bonds within the cysteine residue.[21][23]

-

Instability in Phosphate Buffers: TCEP is not particularly stable in phosphate buffers at neutral pH.[6][8][24] It is recommended to prepare fresh solutions when using phosphate-based buffers.[6][8]

-

Metal Ions: While more resistant than DTT, certain metal ions can potentially interfere with the reduction reaction. The use of a chelating agent like EDTA can be beneficial.[25]

Conclusion

Tris(2-cyanoethyl)phosphine is a powerful, efficient, and versatile reducing agent for disulfide bonds, offering significant advantages over traditional thiol-based reagents like DTT and β-mercaptoethanol. Its stability over a wide pH range, lack of odor, and irreversible reaction mechanism make it an indispensable tool in modern proteomics, protein chemistry, and drug development. A thorough understanding of its mechanism of action, optimal reaction conditions, and potential side reactions, as detailed in this guide, is crucial for its effective and reliable application in research and development.

References

- 1. Protocol for Purification, Optional Reduction, and SEC-MS Analysis of a Monoclonal Antibody [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. goldbio.com [goldbio.com]

- 4. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. interchim.fr [interchim.fr]

- 8. Disulfide reduction using TCEP reaction [biosyn.com]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. Optimization of tris(2-carboxyethyl) phosphine reduction conditions for fast analysis of total biothiols in mouse serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. dynamic-biosensors.com [dynamic-biosensors.com]

- 13. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mstechno.co.jp [mstechno.co.jp]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. thermofisher.com [thermofisher.com]

- 19. broadpharm.com [broadpharm.com]

- 20. quora.com [quora.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]

A Technical Guide to the Reactivity of Phosphines in Biochemical Reactions

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the chemical principles and practical applications of phosphine (B1218219) reactivity in the context of biochemistry and drug development. Phosphines, trivalent organophosphorus compounds, have emerged as uniquely versatile tools in chemical biology due to their distinct reactivity, which includes potent nucleophilicity, susceptibility to oxidation, and utility in bioorthogonal chemistry. These characteristics enable their use in a wide array of applications, from the precise labeling of biomolecules in living systems to the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs).

Core Principles of Phosphine Reactivity

The utility of phosphines in biochemical applications stems from several key chemical properties:

-

Nucleophilicity: The phosphorus atom in a phosphine possesses a lone pair of electrons, making it a soft and potent nucleophile. This allows it to react with a variety of electrophiles, including activated carbon-carbon multiple bonds and azides.[1] The reactivity can be tuned by altering the substituents on the phosphorus atom; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it.[2]

-

Redox Chemistry: Phosphines are readily oxidized from phosphorus(III) to phosphorus(V), typically forming a stable phosphine oxide (P=O). This transformation is the mechanistic basis for many of their applications, such as in fluorescent probes that detect reactive oxygen species (ROS) and in the reduction of disulfide bonds.[3][4]

-

Bioorthogonality: Certain phosphine-based reactions, most notably the Staudinger ligation, are bioorthogonal. This means they proceed with high selectivity and efficiency in complex biological environments without interfering with native biochemical processes, as the reacting functional groups (phosphines and azides) are absent in most biological systems.[][6]

Key Biochemical Applications and Mechanisms

The Staudinger Ligation: A Pillar of Bioconjugation

The Staudinger ligation is a highly selective reaction between a phosphine and an azide (B81097) to form a stable amide bond.[7] This reaction has become one of the most important bioconjugation methods, enabling the precise modification of proteins, nucleic acids, and cell surfaces.[6][8]

Mechanism: The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which releases nitrogen gas (N₂) to form an aza-ylide intermediate.[8] In the "traceless" version, this intermediate undergoes intramolecular trapping by an ortho-ester group, followed by hydrolysis, to yield the amide product and a phosphine oxide byproduct that diffuses away.[9] This prevents the phosphorus atom from being incorporated into the final conjugate.[8][9]

Caption: Mechanism of the Traceless Staudinger Ligation.

The bioorthogonal nature of this reaction makes it ideal for applications in living systems, including:

-

Cell Surface Engineering: Labeling cell surface glycans for imaging and tracking.[6]

-

Drug Delivery: Attaching drugs to targeting molecules like antibodies.[9]

-

Biomolecule Labeling: Incorporating probes, such as fluorescent dyes or biotin, onto proteins and nucleic acids.[][10]

Phosphine-Based Probes for Bioimaging

The facile oxidation of phosphines makes them excellent scaffolds for creating reaction-based fluorescent probes.[3] These probes are typically designed to be non-fluorescent or weakly fluorescent in their initial phosphine (P(III)) state. Upon reaction with a specific analyte, the phosphine is oxidized to a phosphine oxide (P(V)), triggering a significant increase in fluorescence intensity—a "turn-on" response.[3]

This strategy is widely used for detecting reactive oxygen species (ROS) like hypochlorous acid (HOCl) and hydrogen peroxide (H₂O₂), which play key roles in cellular signaling and pathology.[3][11]

Caption: Workflow for a "turn-on" phosphine-based fluorescent probe.

Thiol-Specific Bioconjugation and Disulfide Rebridging

Phosphines are highly effective reagents for reacting with sulfur-containing functional groups, particularly thiols and disulfides. This reactivity is harnessed for site-specific protein modification, especially in the generation of antibody-drug conjugates (ADCs).

One advanced strategy involves the use of unsaturated phosphine oxides, such as diethynyl-phosphine oxides, to "rebridge" the interchain disulfide bonds of an antibody that have been partially reduced.[12][13] This approach allows for the creation of homogeneous ADCs with a drug-to-antibody ratio (DAR) of precisely 4, enhancing therapeutic efficacy and predictability.[12]

More recently, a phosphine-catalyzed, thiol-specific conjugation strategy using allylic acetates has been developed, setting a new record for the fastest cysteine-conjugation reaction rate reported to date.[14] This method provides a stable alternative to traditional maleimide-based linkers.[14]

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Quantitative Data on Phosphine Reactivity

The efficiency of phosphine-based reactions is critical for their application. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Kinetics of Phosphine-Mediated Bioconjugations

| Reaction Type | Phosphine Reagent | Substrate | Second-Order Rate Constant (k₂) | Reference |

|---|---|---|---|---|

| Thiol-Specific Conjugation | Recyclable Solid Phosphine Catalyst | Allylic Acetate & Cysteine | 1.49 x 10⁶ M⁻¹s⁻¹ | [14] |

| Staudinger Ligation | Triarylphosphine | Azide | ~0.01 - 1 M⁻¹s⁻¹ | [15] |

| Disulfide Direct Conjugation | Trimethylphosphine | Dithioacetal Formation | >95% yield in 30 min (0.2 M) |[2] |

Table 2: Performance of Phosphine-Based Fluorescent Probes

| Probe Name/Type | Target Analyte | Limit of Detection (LoD) | Response Time | Reference |

|---|---|---|---|---|

| Dicyclohexylphosphine-based Probe | Hypochlorous Acid (HOCl) | 15.3 nM | ~1 second | [11] |

| DCX-TPP | Nitroxyl (HNO) | 0.05 µM | < 10 minutes |[15] |

Phosphines in Drug Design and Development

Beyond bioconjugation, phosphine derivatives, particularly phosphine oxides, are being incorporated directly into drug molecules to enhance their pharmacological properties.[16][17]

-

Improved Physicochemical Properties: The phosphine oxide group (P=O) is a strong hydrogen bond acceptor and is more polar than amides or sulfonamides.[17] Incorporating this moiety can dramatically increase a drug's aqueous solubility and metabolic stability, improving its pharmacokinetic profile.[17]

-

Case Study: Brigatinib: The FDA-approved anti-cancer drug Brigatinib contains a dimethylphosphine (B1204785) oxide (DMPO) group.[17] The introduction of this group was critical for improving the drug's activity and selectivity against anaplastic lymphoma kinase (ALK), providing a new treatment option for non-small cell lung cancer.[17]

-

Biocompatibility and Toxicity: While the parent gas, phosphine (PH₃), is highly toxic due to its ability to disrupt mitochondrial respiration and induce oxidative stress, the organophosphorus compounds used in bioconjugation and drug design are generally well-tolerated.[18] The toxicity of PH₃ is linked to its small size and high reactivity in vivo, properties not shared by the larger, functionalized phosphines used in biochemical applications.[18]

Experimental Protocols

Protocol 1: General Procedure for Cellular Imaging with a Phosphine-Based ROS Probe

This protocol is a general guideline and should be optimized for specific cell types and probes.[3]

-

Cell Culture: Plate cells on a glass-bottom dish or chamber slide and culture under standard conditions until they reach the desired confluency (typically 60-80%).

-

Probe Preparation: Prepare a stock solution of the phosphine-based fluorescent probe (e.g., 1-10 mM in DMSO). Immediately before use, dilute the stock solution to the final working concentration (e.g., 1-10 µM) in a serum-free cell culture medium or phosphate-buffered saline (PBS).

-

Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-loading solution to the cells and incubate for 15-60 minutes at 37°C in the dark.

-

Induction of ROS (Optional): To induce ROS production for a positive control, treat cells with an appropriate stimulus (e.g., H₂O₂, lipopolysaccharide) either during or after probe loading, according to the experimental design.

-

Wash and Image: After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any excess probe. Add fresh medium or imaging buffer to the cells.

-

Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope equipped with the appropriate filter set for the probe's fluorophore. Acquire images and quantify fluorescence intensity as required.

Protocol 2: General Procedure for Antibody Disulfide Rebridging

This protocol is adapted from methodologies using diethynyl-phosphine oxide reagents.[12][13]

-

Antibody Preparation: Prepare a solution of the monoclonal antibody (e.g., Trastuzumab) in a suitable buffer, such as PBS (pH 7.4).

-

Partial Reduction: To expose the interchain disulfide bonds, treat the antibody solution with a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). A typical starting point is to use a 2-5 molar excess of TCEP per antibody. Incubate at 37°C for 1-2 hours.

-

Reagent Preparation: Prepare a stock solution of the diethynyl-phosphine oxide rebridging reagent in a compatible organic solvent (e.g., DMSO or acetonitrile).

-

Conjugation Reaction: Add the rebridging reagent to the reduced antibody solution. A 5-10 molar excess of the reagent per antibody is typically used. Allow the reaction to proceed overnight at room temperature or 4°C with gentle mixing.

-

Purification: Remove the excess reagent and purify the resulting antibody conjugate. This is commonly achieved using size-exclusion chromatography (SEC) or dialysis against PBS.

-

Characterization: Analyze the final product to confirm successful conjugation and determine the drug-to-antibody ratio (DAR). Techniques such as SDS-PAGE (under non-reducing conditions) and mass spectrometry (MS) are used for this purpose.[12]

References

- 1. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phosphine-based redox method for direct conjugation of disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Phosphines: preparation, reactivity and applications | Organophosphorus ChemistryVolume 48 | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bioconjugation - Wikipedia [en.wikipedia.org]

- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 9. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 10. thermofisher.com [thermofisher.com]

- 11. A phosphine-based fluorescent probe for fluorescent imaging of hypochlorous acid in living cells and zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Unsaturated Phosphine Oxides for Modular Antibody Rebridging and Single Reagent Peptide‐Cyclization‐Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 14. researchgate.net [researchgate.net]

- 15. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]

- 16. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 18. Mechanisms of Phosphine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Researcher's Guide to TCEP: A Superior Reducing Agent for Protein Biochemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein biochemistry, maintaining the integrity of protein structure and function is paramount. The reduction of disulfide bonds is a critical step in a multitude of applications, from proteomic analysis to protein labeling for functional studies. For decades, dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) have been the workhorses for this task. However, their inherent limitations, such as instability, unpleasant odor, and interference with certain downstream applications, have paved the way for a more robust and versatile alternative: Tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This technical guide provides an in-depth exploration of the key advantages of TCEP, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their protein-centric endeavors.

Core Advantages of TCEP at a Glance

TCEP stands out as a superior reducing agent due to its unique chemical properties that overcome many of the drawbacks associated with traditional thiol-based reductants.[1][2][3]

-

Odorless: Unlike the pungent smell of BME and DTT, TCEP is odorless, significantly improving the laboratory environment.[1][3][4]

-

Irreversible Reduction: TCEP's mechanism results in the formation of a stable phosphine (B1218219) oxide, driving the disulfide reduction to completion and preventing re-oxidation of the protein's sulfhydryl groups.[1][5]

-

High Stability: TCEP exhibits remarkable stability over a wide pH range and is more resistant to air oxidation compared to DTT, especially at neutral to alkaline pH.[2][6][7]

-

Broad pH Range: TCEP is effective in reducing disulfides in both acidic and basic conditions, typically within a pH range of 1.5 to 8.5.[3][7]

-

Selectivity: TCEP is highly selective for disulfide bonds and does not react with other functional groups commonly found in proteins.[6][7]

-

Compatibility: Its non-thiol nature makes it compatible with downstream applications such as maleimide-based labeling and immobilized metal affinity chromatography (IMAC) where thiol-containing reducing agents would interfere.[1][2][8]

Quantitative Comparison of Common Reducing Agents

To facilitate an informed decision on the choice of reducing agent, the following tables summarize key quantitative parameters for TCEP, DTT, and BME.

| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | β-mercaptoethanol (BME) |

| Effective pH Range | 1.5 - 8.5[3][7] | >7[3] | 7 - 9 |

| Redox Potential (at pH 7) | More negative than DTT[9] | -0.33 V[3] | -0.26 V |

| Stability | Highly stable to air oxidation.[2][6] Less stable in phosphate (B84403) buffers at neutral pH.[3] | Prone to air oxidation, especially at pH > 7.5.[2] | Readily oxidizes in air. |

| Odor | Odorless[1][3][4] | Slight sulfur odor | Strong, unpleasant odor |

| Mechanism | Irreversible, phosphine-based reduction[1][5] | Reversible, thiol-disulfide exchange | Reversible, thiol-disulfide exchange |

| Typical Working Concentration | 5 - 50 mM[6][7] | 1 - 10 mM | 5 - 20 mM |

Stability Over Time

The stability of a reducing agent in solution is critical for the reproducibility of experiments and for long-term protein storage.

| Condition | TCEP Stability | DTT Stability |

| Aqueous Solution (Room Temp) | Stable for extended periods.[6] | Degrades over a few days.[3] |

| Presence of Metal Chelators (e.g., EGTA) | Stability is decreased.[2] | Stability is increased.[2] |

| Presence of Metal Ions (e.g., Ni2+) | Unaffected.[2][8] | Rapidly oxidized.[2][8] |

| Storage at 4°C | Less than 15% oxidation in one week under most conditions.[2] | Stable for about a week in the presence of a chelating agent.[2] |

Mechanism of Disulfide Bond Reduction by TCEP

TCEP reduces disulfide bonds through a nucleophilic attack of its phosphorus atom on one of the sulfur atoms of the disulfide bridge. This is followed by hydrolysis to yield two free thiol groups and the highly stable TCEP oxide. This irreversible reaction mechanism is a key advantage over thiol-based reducing agents.[10][11]

Experimental Protocols

Here, we provide detailed methodologies for common applications of TCEP in protein biochemistry.

Protocol 1: Protein Reduction and Alkylation for Mass Spectrometry

This protocol is essential for preparing protein samples for enzymatic digestion and subsequent analysis by mass spectrometry.

Materials:

-

Protein sample

-

Denaturation buffer: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5

-

TCEP stock solution: 1 M in water

-

Iodoacetamide (IAA) stock solution: 500 mM in water (prepare fresh daily and protect from light)

-

Quenching solution (optional): 1 M DTT or L-cysteine

-

Digestion buffer: 100 mM Tris-HCl, pH 8.5

-

Sequencing-grade trypsin

Procedure:

-

Solubilization and Denaturation: Dissolve the protein sample (e.g., 10-100 µg) in 60-100 µL of denaturation buffer.[12]

-

Reduction: Add TCEP stock solution to a final concentration of 5 mM (e.g., 0.3 µL of 1 M TCEP to a 60 µL sample).[12] Incubate at room temperature for 20 minutes.[12]

-

Alkylation: Add IAA stock solution to a final concentration of 10 mM (e.g., 1.2 µL of 500 mM IAA).[12] Incubate for 15 minutes at room temperature in the dark.[12]

-

(Optional) Quenching: To quench any unreacted IAA, add DTT or L-cysteine to a final concentration of 20 mM.

-

Dilution: Dilute the sample 4-fold with digestion buffer to reduce the urea concentration to 2 M.[12]

-

Digestion: Add trypsin at a 1:20 to 1:100 enzyme-to-protein ratio and incubate at 37°C for 4 hours to overnight.[12]

-

Acidification: Stop the digestion by adding formic acid to a final concentration of 5%.[12]

-

Desalting: Clean up the peptide mixture using a C18 spin column or ZipTip before mass spectrometry analysis.[12]

Protocol 2: Protein Labeling with Maleimides

TCEP is the reducing agent of choice for labeling proteins with maleimide-based fluorescent dyes or other probes, as it does not contain a free thiol that would compete in the labeling reaction.

Materials:

-

Protein to be labeled (1-10 mg/mL)

-

Degassed labeling buffer: PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5[10]

-

TCEP

-

Maleimide-functionalized dye stock solution (10 mM in anhydrous DMSO or DMF)[13]

-

Desalting column (e.g., PD-10) or spin filter for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed labeling buffer.

-

Reduction: Add a 10- to 100-fold molar excess of TCEP to the protein solution.[13] Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 20-30 minutes at room temperature.

-

Removal of Excess TCEP (Optional but Recommended): While TCEP reacts with maleimides more slowly than thiols, for optimal labeling efficiency, it is advisable to remove excess TCEP.[14] This can be achieved using a desalting column or a spin filter.[14][15]

-

Labeling Reaction: Add the maleimide (B117702) dye stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of the dye.[13]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[10][13]

-

Purification: Remove the unreacted dye from the labeled protein using a desalting column, spin filtration, or dialysis.[10]

Protocol 3: Use of TCEP in Ni-NTA Affinity Chromatography

TCEP's compatibility with nickel ions makes it an ideal reducing agent for the purification of His-tagged proteins using Ni-NTA chromatography.

Materials:

-

Cell lysate containing His-tagged protein

-

Lysis/Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

TCEP

-

Ni-NTA resin

Procedure:

-

Buffer Preparation: Add TCEP to the Lysis/Binding, Wash, and Elution buffers to a final concentration of up to 5 mM.

-

Lysate Preparation: Resuspend the cell pellet in Lysis/Binding buffer containing TCEP and lyse the cells. Clarify the lysate by centrifugation.

-

Binding: Add the clarified lysate to the equilibrated Ni-NTA resin and incubate with gentle agitation to allow the His-tagged protein to bind.

-

Washing: Wash the resin with Wash Buffer containing TCEP to remove non-specifically bound proteins.

-

Elution: Elute the purified His-tagged protein from the resin using the Elution Buffer containing TCEP.

Experimental and Logical Workflows

Visualizing experimental workflows can aid in understanding the critical steps and decision-making processes in protein biochemistry.

Workflow: Protein Reduction and Labeling

The following diagram illustrates the streamlined workflow for protein labeling when using TCEP compared to the more cumbersome process required for thiol-based reducing agents.

Logical Flowchart: Choosing the Right Reducing Agent

This flowchart provides a decision-making framework for selecting the most appropriate reducing agent for a given application.

Conclusion

TCEP has emerged as a powerful and versatile tool in the protein biochemist's arsenal. Its superior stability, broad pH compatibility, irreversible mechanism of action, and lack of interference with common downstream applications make it an excellent choice for a wide range of experimental needs. By understanding the distinct advantages of TCEP and employing the detailed protocols provided in this guide, researchers can enhance the reliability and efficiency of their protein-based studies, ultimately accelerating scientific discovery and therapeutic development.

References

- 1. accessibleweb.com [accessibleweb.com]

- 2. mstechno.co.jp [mstechno.co.jp]

- 3. agscientific.com [agscientific.com]

- 4. goldbio.com [goldbio.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 8. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lumiprobe.com [lumiprobe.com]

- 11. coolors.co [coolors.co]

- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tris(2-carboxyethyl)phosphine Hydrochloride (TCEP-HCl) for Researchers and Drug Development Professionals

Introduction

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) is a powerful, versatile, and odorless reducing agent widely utilized in biochemistry, molecular biology, and drug development.[1] Its ability to effectively and selectively cleave disulfide bonds in aqueous solutions makes it an indispensable tool for protein analysis and manipulation.[2][3] This technical guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols involving TCEP-HCl, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

TCEP-HCl is the hydrochloride salt of Tris(2-carboxyethyl)phosphine.[4] It is a trialkylphosphine that is soluble in water and stable over a broad pH range.[2][5] Unlike other common reducing agents such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME), TCEP-HCl is odorless, more stable against air oxidation, and does not contain a thiol group, which prevents interference with certain labeling and cross-linking chemistries.[1][2]

Chemical Structure:

Caption: Chemical structure of TCEP-HCl.

Quantitative Data Summary

The following table summarizes the key quantitative data for TCEP-HCl:

| Property | Value | Reference(s) |

| Molecular Formula | C9H15O6P · HCl | [6] |

| Molecular Weight | 286.65 g/mol | [4][7][8] |

| CAS Number | 51805-45-9 | [8] |

| Appearance | White crystalline solid | [9] |

| Melting Point | 175-177 °C | [10] |

| Solubility in Water | 310 g/L (1.08 M) | [2][5] |

| pH of Aqueous Solution | ~2.5 | [1][2] |

| Working Concentration | 5-50 mM | [2][4] |

Core Applications and Experimental Protocols

TCEP-HCl is a superior alternative to DTT for many applications due to its stability, lack of odor, and effectiveness over a wider pH range.[2][5] Below are detailed protocols for some of its primary applications.

Protein Reduction for Mass Spectrometry

For proteomic analyses, complete reduction of disulfide bonds is crucial for accurate protein identification and characterization through mass spectrometry. TCEP-HCl is an ideal reducing agent for this purpose.

Experimental Protocol:

-

Protein Solubilization: Dissolve the protein sample in a denaturing buffer, such as 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5.[10]

-

Reduction with TCEP-HCl:

-

Alkylation:

-

Prepare a fresh 500 mM stock solution of iodoacetamide (B48618) (IAA) in water.

-

Add the IAA stock solution to the reduced protein sample to a final concentration of 10 mM.[10]

-

Incubate in the dark at room temperature for 15 minutes to alkylate the free cysteine residues, preventing the reformation of disulfide bonds.[10]

-

-

Enzymatic Digestion:

Caption: Workflow for protein reduction using TCEP-HCl for mass spectrometry.

Cysteine-Maleimide Labeling

TCEP-HCl is particularly advantageous for labeling cysteine residues with maleimide-based reagents. Unlike thiol-containing reducing agents, TCEP-HCl does not compete with the maleimide (B117702) for reaction with the cysteine thiols.[11]

Experimental Protocol:

-

Protein Preparation: Dissolve the protein containing cysteine residues in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, or HEPES).[12] A protein concentration of 1-10 mg/mL is recommended.[12]

-

Disulfide Bond Reduction:

-

Maleimide Reagent Preparation: Dissolve the maleimide-conjugated dye or molecule in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.[12]

-

Labeling Reaction:

-

Add the maleimide stock solution to the reduced protein solution. A 10 to 20-fold molar excess of the maleimide reagent is typically used.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification: Remove the excess unreacted maleimide reagent by size exclusion chromatography (e.g., Sephadex gel filtration), dialysis, or other suitable purification methods.[12]

Caption: Workflow for cysteine-maleimide labeling using TCEP-HCl.

SDS-PAGE Sample Preparation

TCEP-HCl can be used as a substitute for DTT or BME in loading buffers for reducing SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Experimental Protocol:

-

Sample Buffer Preparation: Prepare a 2x sample loading buffer containing SDS, a tracking dye (e.g., bromophenol blue), and glycerol.

-

Addition of TCEP-HCl: Add TCEP-HCl to the sample to a final concentration of 50 mM.

-

Denaturation: Heat the samples at 85°C for 2-5 minutes. Avoid boiling (100°C) as it can lead to protein degradation.

-

Gel Loading: After a brief centrifugation to collect the sample at the bottom of the tube, load the samples onto the SDS-PAGE gel.

Note: TCEP-HCl is charged in solution and is therefore not suitable for use in isoelectric focusing (IEF), the first dimension of 2D-electrophoresis.[2]

Caption: Workflow for SDS-PAGE sample preparation using TCEP-HCl.

Conclusion

TCEP-HCl is a highly effective and convenient reducing agent for a wide range of applications in protein research and drug development. Its stability, lack of odor, and compatibility with various downstream applications make it a superior choice over traditional thiol-based reducing agents. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of TCEP-HCl in the laboratory.

References

- 1. goldbio.com [goldbio.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. broadpharm.com [broadpharm.com]

- 4. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. The genetics of disulfide bond metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sample Preparation for SDS-PAGE - National Diagnostics [nationaldiagnostics.com]

- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 9. Disulfide - Wikipedia [en.wikipedia.org]

- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 11. biotium.com [biotium.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Odorless Alternatives to β-Mercaptoethanol and DTT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein chemistry and molecular biology, the reduction of disulfide bonds is a fundamental step for a multitude of applications, ranging from protein characterization and analysis to the development of therapeutic agents. For decades, β-mercaptoethanol (BME) and dithiothreitol (B142953) (DTT) have been the workhorses for this purpose. However, their pungent odor and limited stability have driven the search for more user-friendly and robust alternatives. This technical guide provides an in-depth exploration of two prominent odorless reducing agents: Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and 2-Mercaptoethylamine (2-MEA). We will delve into their mechanisms of action, compare their performance quantitatively, and provide detailed experimental protocols for their application.

Introduction to Odorless Reducing Agents

The ideal reducing agent for protein chemistry should be effective, stable, specific, and convenient to use. While BME and DTT are effective, their volatile nature and unpleasant smell necessitate their use in a fume hood, and their susceptibility to oxidation limits their shelf life and experimental utility. TCEP and 2-MEA have emerged as powerful, odorless alternatives that address many of these shortcomings.

Tris(2-carboxyethyl)phosphine (TCEP) is a phosphine-based reducing agent that is highly soluble in aqueous solutions, stable over a wide pH range, and resistant to air oxidation.[1][2] Its non-thiol nature also makes it compatible with downstream applications that are sensitive to thiols, such as maleimide-based labeling.[3][4]

2-Mercaptoethylamine (2-MEA) , also known as cysteamine, is a milder thiol-based reducing agent. It is particularly valued for its ability to selectively reduce more accessible disulfide bonds, such as those in the hinge region of antibodies, without completely denaturing the protein.

Quantitative Comparison of Reducing Agents

To facilitate the selection of the most appropriate reducing agent for a given application, the following tables summarize key quantitative data comparing TCEP, 2-MEA, DTT, and BME.

| Parameter | TCEP | 2-MEA | DTT | β-Mercaptoethanol (BME) |

| Odor | Odorless[1][2] | Slight | Strong, unpleasant | Strong, unpleasant |

| Redox Potential (pH 7) | More negative than DTT | Not specified | -0.33 V[5] | -0.26 V |

| Effective pH Range | 1.5 - 9.0[2][5] | Not specified | >7[5] | >7 |

| Air Oxidation | Resistant[1][2] | Prone | Prone | Prone |

| Thiol-Free | Yes[1] | No | No | No |

| Molecular Weight ( g/mol ) | 286.65 (HCl salt)[5] | 113.61 (HCl salt) | 154.25[5] | 78.13 |

| Parameter | TCEP | 2-MEA | DTT |

| Stability in Phosphate Buffer (neutral pH) | Unstable, prepare fresh[2][5] | Data not available | More stable than in air, but still susceptible to oxidation |

| Stability in Tris, HEPES, Borate Buffers | Stable for weeks | Data not available | Susceptible to oxidation |

| Stability in the Presence of Metal Ions (e.g., Ni²⁺) | Stable[4][6][7] | EDTA recommended to chelate metals | Rapidly oxidizes[6][7] |

Mechanisms of Action

The distinct mechanisms of action of TCEP and 2-MEA underlie their different properties and applications.

TCEP: Nucleophilic Attack

TCEP reduces disulfide bonds through a bimolecular nucleophilic substitution (SN2) reaction. The phosphorus atom of TCEP, with its lone pair of electrons, acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond. This leads to the irreversible formation of a stable phosphine (B1218219) oxide and two free thiol groups.

References

- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. dsg-peg2000.com [dsg-peg2000.com]

- 4. mstechno.co.jp [mstechno.co.jp]

- 5. biotium.com [biotium.com]

- 6. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

Methodological & Application

Application Notes and Protocols for Protein Disulfide Bond Cleavage Using Tris(2-cyanoethyl)phosphine (TCEP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(2-cyanoethyl)phosphine (TCEP) is a potent, odorless, and versatile reducing agent widely used in biochemistry and proteomics to cleave disulfide bonds in proteins and peptides.[1][2] Its stability, effectiveness over a broad pH range, and compatibility with downstream applications make it a superior alternative to thiol-based reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME).[2][3] TCEP selectively and completely reduces even the most stable water-soluble alkyl disulfides.[1][2] This document provides detailed protocols and technical information for utilizing TCEP for the reduction of protein disulfide bonds.

Advantages of TCEP

TCEP offers several key advantages over traditional reducing agents:

-

Odorless: As a non-volatile, crystalline solid, TCEP is virtually odorless, improving the laboratory environment.[3][4]

-

Stability: TCEP is more resistant to air oxidation and is stable in aqueous solutions over a wide pH range, ensuring consistent performance.[1][4]

-

Broad pH Range: It is effective over a wide pH range, typically from 1.5 to 9.0.[1][4][5]

-

Irreversible Reduction: The reaction of TCEP with disulfide bonds is irreversible due to the formation of a very stable phosphine (B1218219) oxide, driving the reaction to completion.[4][5][6]

-

Compatibility: In many cases, excess TCEP does not need to be removed before downstream applications such as maleimide-based labeling and immobilized metal affinity chromatography (IMAC).[3][7]

Mechanism of Action

The reduction of disulfide bonds by TCEP proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][8] The phosphorus atom of TCEP, with its lone pair of electrons, acts as a potent nucleophile, attacking one of the sulfur atoms in the disulfide bond. This leads to the cleavage of the sulfur-sulfur bond and the formation of a transient phosphonium (B103445) thiolate intermediate. This intermediate is then hydrolyzed by water, resulting in the formation of the stable TCEP oxide and the release of two free thiol groups.[5][6]

Caption: Mechanism of disulfide bond reduction by TCEP.

Quantitative Data

The following tables summarize key quantitative data for TCEP and provide a comparison with the commonly used reducing agent, Dithiothreitol (DTT).

Table 1: General Properties and Recommended Conditions for TCEP

| Parameter | Value/Range | Notes |

| Optimal pH Range | 1.5 - 9.0 | Effective across a broad pH range.[1][4][5] |

| Working Concentration | 5 - 50 mM | A molar excess is recommended for rapid and complete reduction.[4][9] |

| Reaction Time | < 5 minutes to 1 hour | Dependent on protein concentration, number of disulfide bonds, and TCEP concentration.[1][4] |

| Temperature | Room Temperature (20-25°C) | For some applications, incubation on ice may be beneficial to reduce interference.[4][10] |

| Solubility in Water | 310 g/L (1.08 M) | Highly soluble in aqueous buffers.[1][11] |

| Stability in Solution | Stable in most buffers. | Unstable in phosphate (B84403) buffers at neutral pH, with significant oxidation occurring within 72 hours.[2][7][11] |

Table 2: Comparison of TCEP and Dithiothreitol (DTT)

| Feature | TCEP | DTT |

| Odor | Odorless | Strong, unpleasant sulfur smell |

| Effective pH Range | 1.5 - 8.5[5][7] | > 7.0[7] |

| Reaction | Irreversible[6][7] | Reversible[7] |

| Air Oxidation | Resistant[1][7] | Prone to oxidation[7] |

| Compatibility with IMAC | Compatible (does not reduce metals)[3][7] | Not compatible (reduces metals) |

| Maleimide (B117702) Labeling | Generally compatible[3][4] | Inhibits maleimide attachment[12] |

| Removal Requirement | Often not required[7] | Must be removed before certain downstream applications[7] |

Experimental Protocols

Protocol 1: Preparation of TCEP Stock Solution

This protocol describes the preparation of a 0.5 M TCEP stock solution.

Materials:

-

TCEP hydrochloride (TCEP·HCl)

-

Molecular biology grade water, cold

-

10 N NaOH or 10 N KOH

-

pH meter

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh out 5.73 g of TCEP·HCl.

-

Add 35 mL of cold molecular biology grade water and dissolve the TCEP·HCl. The initial pH of the solution will be approximately 2.5.[5][11]

-

Carefully adjust the pH of the solution to 7.0 with 10 N NaOH or 10 N KOH.

-

Bring the final volume to 40 mL with molecular biology grade water.

-

Aliquot the 0.5 M TCEP solution into sterile microcentrifuge tubes.

-

Store the aliquots at -20°C. Stock solutions are stable for up to 3 months.[5]

-

For light-sensitive applications, protect the tubes from light by wrapping them in aluminum foil.[5]

Protocol 2: General Protocol for Protein Disulfide Bond Reduction

This protocol provides a general procedure for reducing disulfide bonds in a protein sample.

Materials:

-

Protein sample in a suitable buffer (non-phosphate buffer is recommended for long-term stability)

-

0.5 M TCEP stock solution (from Protocol 1)

Procedure:

-

Determine the desired final concentration of TCEP. A final concentration of 5-50 mM is typically sufficient for most applications.[4] For complete and rapid reduction, a molar excess of TCEP to disulfide bonds is recommended.[4][11]

-

Add the calculated volume of the 0.5 M TCEP stock solution to the protein sample.

-

Incubate the reaction mixture at room temperature. The incubation time can range from less than 5 minutes to 1 hour.[1][4] For a 1:1 molar ratio of TCEP to disulfide bonds, the reaction may take up to an hour to complete.[2][4]

-

The reduced protein sample is now ready for downstream applications.

Caption: General workflow for protein disulfide bond reduction.

Protocol 3: Reduction and Alkylation of Proteins for Mass Spectrometry

This protocol is a standard procedure for reducing and alkylating protein disulfide bonds prior to enzymatic digestion for mass spectrometry analysis.[6]

Materials:

-

Protein sample

-

Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

-

TCEP solution (e.g., 200 mM in water)

-

Alkylating agent (e.g., 500 mM iodoacetamide (B48618) in water)

-

Quenching solution (e.g., 500 mM DTT in water)

Procedure:

-

Dissolve the protein sample in the denaturing buffer.

-

Add TCEP solution to a final concentration of 10 mM.[6]

-

Incubate the mixture at 37°C for 30-60 minutes.[6]

-

Cool the sample to room temperature.

-

Add the alkylating agent (e.g., iodoacetamide) to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes.[6]

-

Quench the alkylation reaction by adding the quenching solution (e.g., DTT) to a final concentration of 20 mM.

-

The protein is now reduced and alkylated, ready for further processing such as buffer exchange or enzymatic digestion.[6]

Troubleshooting and Considerations

-

Phosphate Buffers: TCEP is not stable in phosphate buffers at neutral pH.[2][7][11] If using phosphate buffers, prepare the TCEP working solution immediately before use.[2]

-

Isoelectric Focusing (IEF): TCEP is charged in solution and therefore cannot be used for isoelectric focusing.[5][7]

-

Metal Chelators: The presence of metal chelators like EDTA can reduce the stability of TCEP.[12] However, including 5-20 mM EDTA can help prevent the re-oxidation of generated sulfhydryl groups by chelating metal ions that can catalyze oxidation.[13]

-

Side Reactions: Under certain conditions and with prolonged incubation, TCEP has been reported to induce cleavage of peptide bonds at cysteine residues.[14][15] It is important to optimize incubation times to achieve complete reduction while minimizing potential side reactions.

Conclusion

TCEP is a highly effective and versatile reducing agent for the cleavage of disulfide bonds in proteins and peptides. Its favorable properties, including lack of odor, stability, and effectiveness over a wide pH range, make it an excellent choice for a variety of applications in research and drug development. By following the detailed protocols and considering the factors outlined in these application notes, researchers can achieve reliable and efficient reduction of disulfide bonds for their specific experimental needs.

References

- 1. Disulfide reduction using TCEP reaction [biosyn.com]

- 2. broadpharm.com [broadpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. goldbio.com [goldbio.com]

- 6. benchchem.com [benchchem.com]

- 7. agscientific.com [agscientific.com]

- 8. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Optimization of tris(2-carboxyethyl) phosphine reduction conditions for fast analysis of total biothiols in mouse serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hamptonresearch.com [hamptonresearch.com]

- 12. mstechno.co.jp [mstechno.co.jp]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for TCEP in Mass Spectrometry Sample Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a powerful, odorless, and highly effective reducing agent for the cleavage of disulfide bonds in proteins and peptides prior to mass spectrometry (MS) analysis.[1][2] Its unique chemical properties offer significant advantages over traditional thiol-based reducing agents like dithiothreitol (B142953) (DTT), leading to improved data quality, reproducibility, and workflow efficiency in proteomics and biopharmaceutical analysis.[2][3][4][5] This document provides a comprehensive overview of TCEP's applications, detailed experimental protocols, and a comparison with other reducing agents.

Chemical Properties and Mechanism of Action

TCEP efficiently and irreversibly reduces disulfide bonds to free sulfhydryl groups.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8] The phosphorus atom of TCEP, with its lone pair of electrons, acts as a potent nucleophile, attacking one of the sulfur atoms in the disulfide bond.[1][6] This leads to the formation of a transient phosphonium (B103445) thiolate intermediate, which is then rapidly hydrolyzed in an aqueous solution to yield two free thiol groups and the highly stable TCEP oxide.[1][6] This irreversible reaction drives the complete reduction of disulfide bonds.[6][8]

Advantages of TCEP over Dithiothreitol (DTT)

TCEP offers several distinct advantages over DTT, making it the preferred reducing agent for many mass spectrometry applications:

-

Odorless and Stable: TCEP is an odorless, crystalline solid that is more resistant to air oxidation than DTT, simplifying handling and improving the reproducibility of experiments.[2][4][9]

-

Irreversible Reduction: The reaction of TCEP with disulfide bonds is irreversible, ensuring complete reduction and preventing the re-formation of disulfide bridges.[1][6][8]

-

Broad pH Range: TCEP is effective over a wide pH range (1.5-8.5), offering greater flexibility in buffer selection compared to DTT, which is most effective at pH values greater than 7.[1][3][4]

-

Compatibility with Alkylating Agents: TCEP is a non-thiol-based reducing agent and therefore does not react with alkylating agents like iodoacetamide (B48618) (IAA), which are used to cap free thiols. This eliminates the need to remove TCEP before the alkylation step, streamlining the sample preparation workflow.[9][10]

-

No Interference in Certain Assays: TCEP does not reduce the metal ions used in Immobilized Metal Affinity Chromatography (IMAC), making it compatible with the purification of histidine-tagged proteins.[2][4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of TCEP in mass spectrometry sample preparation.

Table 1: Recommended Working Conditions for TCEP

| Parameter | Recommended Value | Notes |

| Working Concentration | 5-20 mM | For most protein reduction applications.[10][11][12] |

| Incubation Time | 30-60 minutes | Sufficient for complete reduction of most proteins.[6] |

| Incubation Temperature | 37-56°C | Higher temperatures can accelerate reduction.[6][13] |

| Effective pH Range | 1.5 - 8.5 | Offers broad compatibility with various buffer systems.[1][3][4] |

Table 2: Comparison of TCEP and DTT Properties

| Property | TCEP | DTT |

| Odor | Odorless | Strong, unpleasant odor |

| Stability in Air | High | Prone to oxidation |

| Reaction with Disulfides | Irreversible | Reversible |

| Effective pH Range | 1.5 - 8.5[3][4] | > 7.0[4] |

| Reaction with Maleimides | Minimal to none | Reacts readily[1][5] |

| Compatibility with IMAC | Compatible | Not compatible (reduces Ni²⁺)[2][5] |

| Need for Removal Before Alkylation | No[9] | Yes |

Experimental Protocols

Protocol 1: Preparation of TCEP Stock Solution

This protocol describes the preparation of a 0.5 M TCEP stock solution.

Materials:

-

TCEP hydrochloride (TCEP-HCl)

-

Nuclease-free water, cold

-

10 N NaOH or 10 N KOH

-

Sterile, nuclease-free tubes for aliquoting

Procedure:

-

Weigh out 5.73 g of TCEP-HCl.

-

Dissolve the TCEP-HCl in 35 mL of cold, nuclease-free water. The initial pH of this solution will be approximately 2.5.[1]

-

Adjust the pH of the solution to 7.0 by slowly adding 10 N NaOH or 10 N KOH. Monitor the pH carefully.

-

Bring the final volume to 40 mL with nuclease-free water.

-

Aliquot the 0.5 M TCEP solution into single-use volumes (e.g., 1 mL) in sterile tubes.

-

Store the aliquots at -20°C for up to 3 months.[1] Note that TCEP is light-sensitive, so tubes should be covered with aluminum foil.[1]

Protocol 2: In-Solution Protein Reduction and Alkylation for Mass Spectrometry

This protocol provides a standard procedure for the reduction and alkylation of disulfide bonds in a protein sample prior to enzymatic digestion.

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

-

0.5 M TCEP stock solution (from Protocol 1)

-

500 mM Iodoacetamide (IAA) solution (freshly prepared in the dark)

-

Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

Procedure:

-

Denaturation and Reduction:

-

To your protein sample in denaturation buffer, add the 0.5 M TCEP stock solution to a final concentration of 10 mM.

-

Incubate the mixture for 30-60 minutes at 37°C.[6]

-

-

Alkylation:

-

Sample Preparation for Digestion:

-

Dilute the sample with digestion buffer to reduce the concentration of the denaturant (e.g., urea to < 2 M) to ensure optimal activity of the proteolytic enzyme (e.g., trypsin).[14]

-

The sample is now ready for enzymatic digestion.

-

Visualizations

Mechanism of Disulfide Bond Reduction by TCEP

Caption: Mechanism of disulfide bond reduction by TCEP.

Typical Bottom-Up Proteomics Workflow Using TCEP

References

- 1. goldbio.com [goldbio.com]

- 2. TCEP - Wikipedia [en.wikipedia.org]

- 3. mstechno.co.jp [mstechno.co.jp]

- 4. agscientific.com [agscientific.com]

- 5. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 10. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 11. What Concentration Should TCEP and IAA Be Used for Protein Reduction and Alkylation | MtoZ Biolabs [mtoz-biolabs.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for TCEP-Mediated Protein Labeling with Maleimides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent prior to the labeling of proteins with maleimide-based reagents. Maleimides are thiol-reactive compounds that selectively form stable thioether bonds with the sulfhydryl groups of cysteine residues, making them valuable tools for bioconjugation, including protein labeling, antibody-drug conjugate (ADC) development, and proteomic studies.[1]

Disulfide bonds within proteins, which are formed by the oxidation of two cysteine residues, are unreactive towards maleimides.[2][3] Therefore, reduction of these disulfide bonds to free thiols is a critical prerequisite for efficient labeling. TCEP is a potent, odorless, and stable reducing agent that is highly effective over a broad pH range.[4][5] Unlike thiol-based reducing agents like dithiothreitol (B142953) (DTT), TCEP is thiol-free and generally does not require removal before the addition of maleimide (B117702) reagents, although recent studies suggest that a reaction between TCEP and maleimides can occur under certain conditions, potentially reducing labeling efficiency.[5][6][7]

These application notes provide a comprehensive guide to the optimal use of TCEP for protein disulfide bond reduction and subsequent maleimide labeling, including detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Quantitative Data Summary

For successful and reproducible protein labeling, it is crucial to control the quantitative parameters of the reaction. The following tables summarize the recommended ranges for key experimental variables.

Table 1: Recommended Reaction Conditions for TCEP Reduction

| Parameter | Recommended Range | Notes |

| TCEP Concentration (Molar Excess to Protein) | 10-100x[2][8] | A higher excess may be required for proteins with numerous or inaccessible disulfide bonds. |

| TCEP Final Concentration | 5 - 50 mM[4] | Optimal concentration depends on the specific protein and its concentration. |

| Protein Concentration | 1 - 10 mg/mL[2][3] | Higher concentrations generally lead to better labeling efficiency.[9] |

| Buffer | PBS, Tris, HEPES[1][2][3] | Avoid buffers containing primary amines if possible, as they can have some reactivity with maleimides.[10] Buffers should be degassed to prevent re-oxidation of thiols.[2][3] |

| pH | 7.0 - 7.5[2][3] | This pH range is optimal for the thiol-maleimide reaction while maintaining protein stability. TCEP is effective over a broader pH range (1.5-9.0).[4] |

| Temperature | Room Temperature[2][3] | For some sensitive proteins, the reaction can be performed at 4°C, but this may require longer incubation times.[3] |

| Incubation Time | 20 - 60 minutes[1][2] | Sufficient time should be allowed for complete reduction of disulfide bonds. |

Table 2: Recommended Reaction Conditions for Maleimide Labeling

| Parameter | Recommended Range | Notes |